Ethopropazine hydrochloride
Overview
Description
Ethopropazine hydrochloride, also known as Profenamine hydrochloride, is a phenothiazine derivative used as an antiparkinsonian agent . It has anticholinergic, antihistamine, and antiadrenergic actions . It is primarily used as an antidyskinetic to treat Parkinsonism . It is sold under the trade name Parsitan .
Synthesis Analysis
The synthesis of Ethopropazine involves the alkylation between phenothiazine and 1-Diethylamino-2-chloropropane in the presence of Sodium amide .Molecular Structure Analysis
The molecular formula of Ethopropazine hydrochloride is C19H25ClN2S . The molecular weight is 348.93 g/mol . The InChI string isInChI=1S/C19H24N2S.ClH/c1-4-20 (5-2)15 (3)14-21-16-10-6-8-12-18 (16)22-19-13-9-7-11-17 (19)21;/h6-13,15H,4-5,14H2,1-3H3;1H
. Chemical Reactions Analysis
Ethopropazine hydrochloride is an inhibitor of butyrylcholinesterase . It reduces extrapyramidal motor effects, characteristic of Parkinson’s disease, and also alleviates thermal hyperalgesia in rats .Physical And Chemical Properties Analysis
Ethopropazine hydrochloride has a melting point of 223-225 °C (with some decomposition) . It is soluble in water and ethanol, sparingly soluble in acetone, and practically insoluble in ether and benzene .Scientific Research Applications
Inhibitor of Butyrylcholinesterase
Ethopropazine hydrochloride acts as an inhibitor of butyrylcholinesterase . Butyrylcholinesterase is an enzyme that is involved in the breakdown of certain neurotransmitters, and inhibiting this enzyme can have significant effects on neurological function .
Antiparkinsonian Agent
This compound has been used as an antiparkinsonian agent . It helps to reduce the extrapyramidal motor effects that are characteristic of Parkinson’s disease . This makes it a valuable tool in the research and treatment of this debilitating neurological condition .
Alleviation of Thermal Hyperalgesia
Research has shown that Ethopropazine hydrochloride can alleviate thermal hyperalgesia in rats . Hyperalgesia is an increased sensitivity to pain, and this property of Ethopropazine hydrochloride could make it useful in the study and treatment of conditions involving chronic pain .
Phenothiazine Antipsychotic
Ethopropazine hydrochloride is a phenothiazine antipsychotic . Phenothiazines are a group of antipsychotic drugs that are used to treat mental illnesses such as schizophrenia . As a D2 antagonist, it blocks the activity of dopamine, a neurotransmitter in the brain .
Selective Inhibitor of Serum Cholinesterase
A 10-4 M solution of Ethopropazine hydrochloride selectively inhibits plasma cholinesterase . This property could be useful in the study of diseases that involve abnormal cholinergic function .
Inhibition of Acetylcholinesterase (AChE)
There has been additional discussion on the inhibition of acetylcholinesterase (AChE) by Ethopropazine hydrochloride . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in muscle activation, learning, and memory .
Mechanism of Action
Target of Action
Ethopropazine hydrochloride, also known as Profenamine hydrochloride, primarily targets muscarinic acetylcholine receptors and butyrylcholinesterase (BChE) . These targets play a crucial role in the nervous system. Muscarinic acetylcholine receptors are involved in various physiological functions such as smooth muscle contraction, heart rate modulation, and learning and memory in the brain. BChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Profenamine’s anti-Parkinson action can be attributed to its anticholinergic properties . It partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial in controlling the motor symptoms of Parkinson’s disease. Profenamine is also a selective inhibitor of BChE over acetylcholinesterase (AChE), preventing the overstimulation of muscles caused by acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Ethopropazine is the cholinergic pathway . By blocking the action of acetylcholine, Ethopropazine prevents the overstimulation of muscles, resulting in a decrease in muscle tone . This helps to alleviate symptoms such as muscle stiffness and spasms, which are common in conditions like Parkinson’s disease .
Result of Action
By improving muscle control and reducing stiffness, Ethopropazine permits more normal movements of the body as the disease symptoms are reduced . It is also used to control severe reactions to certain medicines such as reserpine, phenothiazines, chlorprothixene, thiothixene, loxapine, and haloperidol .
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPCQISYVPFYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045347 | |
Record name | Ethopropazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethopropazine hydrochloride | |
CAS RN |
42957-54-0, 1094-08-2 | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42957-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethopropazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Profenamine hydrochloride | |
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Record name | Profenamine hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042957540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethopropazine hydrochloride | |
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Record name | Ethopropazine hydrochloride | |
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Record name | Ethopropazine hydrochloride | |
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Record name | Ethopropazine hydrochloride | |
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Record name | N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.850 | |
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Record name | Profenamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.909 | |
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Record name | PROFENAMINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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